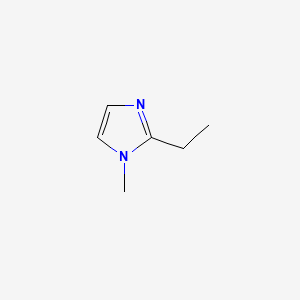
1H-Imidazole, 2-ethyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2-ethyl-1-methyl- is a heterocyclic organic compound with the molecular formula C6H10N2. It is a derivative of imidazole, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatility and utility in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 2-ethyl-1-methyl- can be synthesized through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and saturated heterocycles . Another method involves the use of glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Industrial Production Methods: Industrial production of 1H-Imidazole, 2-ethyl-1-methyl- typically involves the acid-catalyzed methylation of imidazole using methanol . This method is favored due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 2-ethyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The compound can undergo substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2-ethyl-1-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 2-ethyl-1-methyl- involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. The compound’s imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 2-methyl-1-ethyl-: Similar in structure but with different substitution patterns.
1H-Imidazole, 4-methyl-2-ethyl-: Another derivative with substitutions at different positions.
1H-Imidazole, 1-methyl-2-ethyl-: Similar but with the methyl and ethyl groups swapped.
Uniqueness: 1H-Imidazole, 2-ethyl-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
5709-61-5 |
|---|---|
Molekularformel |
C6H10N2 |
Molekulargewicht |
110.16 g/mol |
IUPAC-Name |
2-ethyl-1-methylimidazole |
InChI |
InChI=1S/C6H10N2/c1-3-6-7-4-5-8(6)2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
UINDRJHZBAGQFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


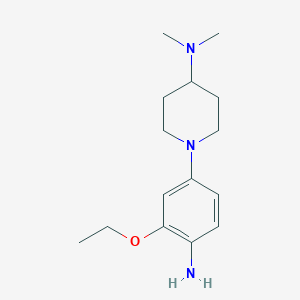


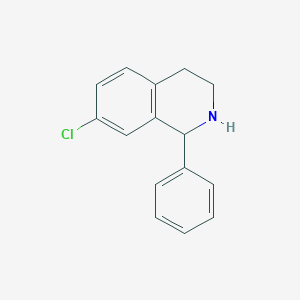

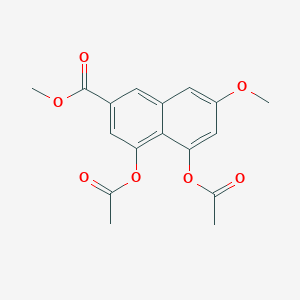
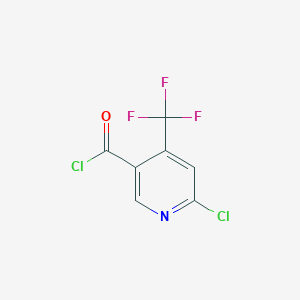
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-bis(phenylmethoxy)-, ethyl ester](/img/structure/B13936175.png)
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
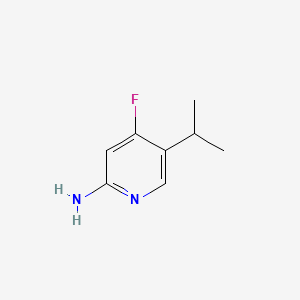

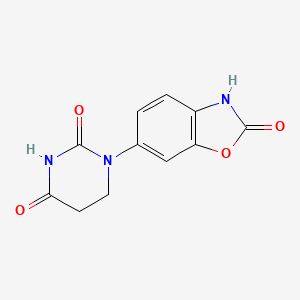

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
